![molecular formula C12H11N3OS B12025309 N'-[(E)-2-pyridinylmethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12025309.png)
N'-[(E)-2-pyridinylmethylidene]-2-(2-thienyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-2-pyridinylmethylidene]-2-(2-thienyl)acetohydrazide is a chemical compound with the molecular formula C12H11N3OS It is known for its unique structure, which includes a pyridine ring and a thiophene ring connected through a hydrazide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2-pyridinylmethylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-acetylthiophene and 2-pyridinecarboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired hydrazide compound.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-2-pyridinylmethylidene]-2-(2-thienyl)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-2-pyridinylmethylidene]-2-(2-thienyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N’-[(E)-2-pyridinylmethylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-3-pyridinylmethylidene]-2-(2-thienyl)acetohydrazide
- N’-[(E)-4-pyridinylmethylidene]-2-(2-thienyl)acetohydrazide
- 2-phenyl-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide
Uniqueness
N’-[(E)-2-pyridinylmethylidene]-2-(2-thienyl)acetohydrazide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both pyridine and thiophene rings contributes to its versatility and potential for various applications, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C12H11N3OS |
---|---|
Molekulargewicht |
245.30 g/mol |
IUPAC-Name |
N-[(E)-pyridin-2-ylmethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H11N3OS/c16-12(8-11-5-3-7-17-11)15-14-9-10-4-1-2-6-13-10/h1-7,9H,8H2,(H,15,16)/b14-9+ |
InChI-Schlüssel |
DOQVAEMFMGLFKS-NTEUORMPSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)CC2=CC=CS2 |
Kanonische SMILES |
C1=CC=NC(=C1)C=NNC(=O)CC2=CC=CS2 |
Löslichkeit |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.